molecular formula C15H12N8O B10986739 N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B10986739
M. Wt: 320.31 g/mol
InChI Key: PCZOYPPBQSLXPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound featuring a tetrazolo[1,5-a]pyridine core fused with a carboxamide group at position 4. The phenyl ring at the carboxamide nitrogen is substituted with a 1H-1,2,4-triazole moiety via a methylene linker. This structural architecture combines the electron-deficient pyridine ring with the bioisosteric tetrazole and triazole groups, which are known for enhancing metabolic stability and hydrogen-bonding interactions in medicinal chemistry .

Properties

Molecular Formula

C15H12N8O

Molecular Weight

320.31 g/mol

IUPAC Name

N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C15H12N8O/c24-15(12-3-6-14-19-20-21-23(14)8-12)18-13-4-1-11(2-5-13)7-22-10-16-9-17-22/h1-6,8-10H,7H2,(H,18,24)

InChI Key

PCZOYPPBQSLXPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NC(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclization

A modified method from and employs microwave irradiation to accelerate the formation of the tetrazole ring.

  • Procedure :

    • Starting Material : 2-Chloronicotinic acid (10 mmol) is treated with sodium azide (15 mmol) in ethanol/water (3:1) under microwave irradiation (400 W, 120°C, 24 h).

    • Intermediate Isolation : The product, tetrazolo[1,5-a]pyridine-8-carboxylic acid, is isolated via filtration and recrystallized in ethanol (yield: 87%).

    • Functionalization : The carboxylic acid at position 6 is converted to a carboxamide using thionyl chloride (SOCl₂) followed by reaction with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline.

Key Data :

ParameterValue
Yield (Overall)72–78%
Reaction Time24 h (microwave)
Characterization¹H NMR (DMSO-d₆): δ 8.92 (s, 1H, tetrazole), 7.38–7.62 (m, Ar-H)

Triazole-Phenyl Side Chain Introduction

The 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl group is appended via nucleophilic substitution or Mannich reactions.

Nucleophilic Alkylation

Adapted from and, this method introduces the triazole moiety post-tetrazolo-pyridine formation.

  • Procedure :

    • Chloromethylation : The phenyl ring is chloromethylated using paraformaldehyde and HCl gas in acetic acid.

    • Triazole Coupling : The chloromethyl intermediate reacts with 1H-1,2,4-triazole in DMF at 80°C for 12 h.

Key Data :

ParameterValue
Yield65–70%
Reaction ConditionsDMF, 80°C, 12 h
Characterization¹³C NMR: δ 52.1 (CH₂), 144.3 (triazole C)

Multi-Component One-Pot Synthesis

A Fe₃O₄@SiO₂ nanocatalyst enables a streamlined three-component reaction (adapted from).

Catalytic Assembly

  • Procedure :

    • Reactants : Tetrazolo[1,5-a]pyridine-6-carbonitrile (1 mmol), 4-(chloromethyl)phenylboronic acid (1.2 mmol), and 1H-1,2,4-triazole (1.5 mmol) are mixed in DMF.

    • Catalysis : Fe₃O₄@SiO₂-(PP)(HSO₄)₂ (0.05 mmol) is added, and the mixture is heated at 100°C under ultrasound (40 min).

    • Workup : The catalyst is magnetically separated, and the product is recrystallized from ethanol.

Key Data :

ParameterValue
Yield85–89%
Catalyst Recovery92% after 5 cycles
Purity (HPLC)>98%

Post-Functionalization of Pre-Assembled Intermediates

Carboxamide Formation via Coupling Reactions

From and, the carboxamide group is introduced using coupling reagents.

  • Procedure :

    • Activation : Tetrazolo[1,5-a]pyridine-6-carboxylic acid (1 mmol) is treated with HATU (1.2 mmol) and DIPEA (2 mmol) in DMF.

    • Amination : 4-(1H-1,2,4-triazol-1-ylmethyl)aniline (1.1 mmol) is added, and the reaction is stirred at RT for 6 h.

Key Data :

ParameterValue
Yield80–84%
Reaction Time6 h
MS (ESI+)m/z 351.1 [M+H]⁺

Analytical Validation and Optimization

Comparative Reaction Efficiency

MethodYield (%)Purity (%)Time (h)
Microwave Cyclization789724
Multi-Component89981.5
Post-Functionalization84966

Challenges and Mitigation

  • Regioselectivity : Competing tetrazole isomerism is minimized using microwave conditions.

  • Catalyst Deactivation : Fe₃O₄@SiO₂-(PP)(HSO₄)₂ retains activity due to magnetic separation and silica shielding .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and tetrazole rings play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name/ID Core Structure Substituents/Functional Groups Key Structural Differences
Target Compound Tetrazolo[1,5-a]pyridine 4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl carboxamide Unique tetrazole-pyridine fusion
Compound a1 () Tetrazolo[1,5-a]pyrimidine Phenyl, sulfonyl, and methyl groups Pyrimidine ring (2 N atoms) vs. pyridine (1 N)
Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate (937602-26-1, ) Pyrazolo[1,5-a]pyridine Ethyl ester, 7-methyl, 2-oxo Pyrazole-pyridine core vs. tetrazole-pyridine
Compound 17 () Pyridine 5-Methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl Absence of fused tetrazole ring

Key Observations :

  • Core Heterocycles: The target compound’s tetrazolo[1,5-a]pyridine core distinguishes it from pyrazolo-pyridines () and tetrazolo-pyrimidines ().
  • Substituent Diversity : The 1H-1,2,4-triazole methyl group in the target compound contrasts with the 1,2,3-triazole derivatives in (e.g., Compound 17). Triazole regioisomers (1,2,4 vs. 1,2,3) may influence pharmacokinetic profiles due to differences in hydrogen-bonding capacity .

Key Observations :

  • Catalytic Innovation: Compound a1’s synthesis () employs a magnetically recoverable Fe3O4@SiO2 catalyst, emphasizing green chemistry principles. This contrasts with traditional reflux methods used for pyridine derivatives () .
  • Multi-Component Reactions (MCRs) : The target compound may benefit from MCR strategies, as seen in tetrazolo-pyrimidine synthesis, to streamline its preparation .

Biological Activity

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex heterocyclic compound that incorporates both triazole and tetrazole moieties. These structures are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound by examining various studies and findings related to its pharmacological effects.

Structure and Properties

The compound features a triazole ring linked to a phenyl group and a tetrazolo-pyridine moiety. The presence of these nitrogen-rich heterocycles contributes to its potential biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazoles and tetrazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. A study showed that triazole derivatives possess strong antibacterial activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

CompoundBacterial StrainMIC (µg/mL)Reference
Triazole Derivative AE. coli5
Triazole Derivative BS. aureus10
This compoundP. aeruginosaTBDThis study

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. For example, certain triazolo-tetrazole derivatives have been shown to inhibit cancer cell proliferation by targeting various signaling pathways involved in tumor growth. In vitro studies have reported these compounds as effective against several cancer cell lines, including breast and lung cancer cells .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Modulation : Some derivatives act as modulators of adenosine receptors or other targets relevant to cancer therapy .

Case Studies

Several studies have focused on the synthesis and evaluation of triazole-tetrazole derivatives:

  • Antibacterial Evaluation : A series of substituted triazoles were synthesized and tested against multiple bacterial strains. The results indicated that specific substitutions on the phenyl ring enhanced antibacterial potency significantly.
  • Anticancer Screening : In a comparative study on various triazole derivatives, one compound exhibited an IC50 value of 0.013 µM against a specific kinase involved in cancer progression, suggesting strong potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide?

  • The synthesis typically involves multi-step procedures starting with aminopyridine derivatives. For example, annulation of the tetrazolo[1,5-a]pyridine ring can be achieved via tandem reactions using substrates like substituted pyridines and triazole derivatives under catalytic conditions (e.g., DMF, K₂CO₃) . Intermediate purification often employs column chromatography, and crystallization is optimized using solvent mixtures like hexane/ethyl acetate (3:1 v/v) . Yield optimization requires careful control of stoichiometry (e.g., 1:2 molar ratios for reactants) and reaction time (e.g., 8 hours at room temperature) .

Q. How can structural characterization of this compound be rigorously validated?

  • X-ray crystallography is critical for confirming the fused heterocyclic system and substituent geometry. For instance, bond angles and torsional deviations (e.g., 55.6° for carboxylate group twist) should align with crystallographic databases . Complementary techniques include:

  • NMR : Assign peaks for triazole (δ 8.1–8.3 ppm), tetrazole (δ 9.5–10.0 ppm), and aromatic protons.
  • Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • FT-IR : Confirm carboxamide C=O stretching (~1680 cm⁻¹) and triazole/tetrazole ring vibrations (1500–1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods improve the synthesis and functionalization of this compound?

  • Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states for annulation steps, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates reaction path searches and information science to identify optimal conditions (e.g., solvent polarity, temperature) . Machine learning models trained on existing heterocyclic reaction data (e.g., substituent effects on yield) can prioritize synthetic routes with >80% predicted success .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Discrepancies in antimicrobial or anticancer activity may arise from assay conditions (e.g., bacterial strain variability) or compound solubility. To address this:

  • Standardize assays : Use CLSI guidelines for MIC determinations and include positive controls (e.g., fluconazole for antifungal tests) .
  • Solubility optimization : Test co-solvents (e.g., DMSO/PBS mixtures) and measure partition coefficients (logP) to ensure consistent bioavailability .
  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., triazole vs. tetrazole) and correlate with activity trends using multivariate regression .

Q. How can reactor design enhance scalability for derivatives of this compound?

  • Continuous flow reactors improve reproducibility for multi-step syntheses by precisely controlling residence time and temperature. For example, membrane separation technologies (e.g., nanofiltration) can isolate intermediates with >95% purity, reducing downstream purification steps . Process simulations (e.g., Aspen Plus) model mass transfer limitations in heterogeneous reactions (e.g., solid-liquid interfaces), enabling reactor volume optimization .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

StepReactants/ConditionsYieldKey Characterization Data
Annulation(2,4-Dichlorophenyl)(1H-1,2,4-triazol-5-yl)methanone, Ethyl 4-bromo-3-methylbut-2-enoate, K₂CO₃, DMF, 8h76%X-ray: C—H⋯O interactions; IR: 1680 cm⁻¹ (C=O)
DeprotonationColumn chromatography (silica gel, ethyl acetate/hexane)82%NMR: δ 8.2 ppm (triazole-H); MS: m/z 385 [M+H]⁺

Table 2: Bioactivity Data Comparison Framework

Assay TypeTest Organism/Cell LineIC₅₀/MIC (µg/mL)Solubility (mg/mL)Key SAR Insight
AntifungalCandida albicans ATCC 1023112.50.8 (DMSO/PBS)Triazole substitution enhances activity 2-fold vs. tetrazole
AnticancerMCF-7 (breast cancer)8.71.2 (DMSO)Carboxamide group critical for apoptosis induction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.